Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Overview
Description
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is a chemical compound that belongs to the class of azido sugars It is characterized by the presence of an azide group (-N3) at the 6th position of the glucopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the conversion of methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside to the azido derivative using sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) under mild conditions . Another method involves the use of diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures .
Industrial Production Methods
Industrial production of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for the substitution of halides with azide groups.
Hydrogen and Palladium Catalyst: Used for the reduction of azide to amine.
Copper Catalysts: Used in click chemistry reactions.
Major Products
Aminoglucopyranosides: Formed through the reduction of the azide group.
Triazole Derivatives: Formed through click chemistry reactions.
Scientific Research Applications
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azide group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-Azido-6-deoxy-D-glucose
- 6-Azido-6-deoxy-D-galactose
- Methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside
Uniqueness
Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is unique due to its specific structural configuration and the presence of the azide group at the 6th position. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 6-azido-6-deoxy-α-D-glucopyranoside (M6A) is a chemically modified sugar that has garnered significant attention in both biochemical research and pharmaceutical applications. This compound functions as a versatile building block in the synthesis of complex molecules, particularly in the context of drug development and glycosylation studies.
Methyl 6-azido-6-deoxy-α-D-glucopyranoside is characterized by the presence of an azide group at the C-6 position of the glucopyranose ring. This modification enhances its reactivity, making it suitable for bioorthogonal reactions, particularly click chemistry, which allows for selective labeling and tracking of biomolecules in biological systems .
Synthesis Overview:
- M6A can be synthesized through various methods, including azidation of precursors like methyl glucopyranosides.
- It serves as an intermediate in the synthesis of Ranimustine, a nitrosourea alkylating agent used in cancer therapy .
1. Glycosylation Studies
M6A is employed as a chemical reporter for visualizing glycosylation processes in living cells. The azide group allows for specific tagging of glycoproteins, facilitating studies on glycan structures and their biological roles .
2. Drug Development
The compound has been investigated for its potential in synthesizing antibody-drug conjugates (ADCs). ADCs utilize M6A to improve targeting and efficacy against cancer cells by linking therapeutic agents to antibodies that recognize specific tumor markers .
3. Inhibition Studies
Recent studies have explored the inhibitory effects of azido derivatives on glycosidases, enzymes critical for carbohydrate metabolism. For instance, C-6-azido-NAG-thiazoline showed competitive inhibition against β-N-acetylhexosaminidases, with varying potency depending on the enzyme type .
Table 1: Inhibition Constants of C-6-Azido-NAG-Thiazoline
Enzyme | K_I (µM) NAG-thiazoline | K_I (µM) C-6-Azido-NAG-Thiazoline |
---|---|---|
β-N-acetylhexosaminidase T. flavus | 42.7 ± 1.9 | 211.9 ± 16.3 |
β-N-acetylhexosaminidase S. plicatus | 24 ± 5 | n.d. |
O-GlcNAcase B. thetaiotaomicron | 0.029 ± 0.003 | 3.1 ± 0.3 |
Human O-GlcNAcase | 0.18 ± 0.03 | 19.3 ± 11.9 |
Note: n.d. = not determined
The biological activity of M6A largely stems from its ability to participate in bioorthogonal reactions due to its azide functionality. In click chemistry, M6A can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, which are crucial for various biochemical applications such as protein labeling and drug delivery systems .
Case Study: Use in Cancer Therapeutics
In a study investigating ADCs, M6A was utilized to link cytotoxic agents to antibodies targeting epidermal growth factor receptors (EGFR) on cancer cells. The resulting conjugates demonstrated enhanced specificity and reduced systemic toxicity compared to traditional chemotherapeutics .
Case Study: Glycosylation Profiling
Another study employed M6A as a metabolic reporter to track glycosylation patterns in mammalian cells. The incorporation of M6A into glycoproteins allowed researchers to visualize changes in glycan structures under different physiological conditions, providing insights into disease mechanisms related to glycosylation abnormalities .
Properties
IUPAC Name |
imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPIBKVSKPQRI-ZFYZTMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CN=[N+]=N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N3O5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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